Diphenylmethane-2,2'-diisocyanate

polyurethane prepolymer reaction kinetics isocyanate selectivity

Diphenylmethane-2,2'-diisocyanate (2,2'-MDI, CAS 2536-05-2) is the ortho,ortho’-substituted constitutional isomer of the methylene diphenyl diisocyanate (MDI) family, with both NCO groups positioned ortho to the central methylene bridge. It is one of three industrially relevant MDI isomers, the others being 4,4'-MDI (CAS 101-68-8) and 2,4'-MDI (CAS 5873-54-1).

Molecular Formula C15H10N2O2
Molecular Weight 250.25 g/mol
CAS No. 2536-05-2
Cat. No. B1596155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylmethane-2,2'-diisocyanate
CAS2536-05-2
Molecular FormulaC15H10N2O2
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=CC=CC=C2N=C=O)N=C=O
InChIInChI=1S/C15H10N2O2/c18-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)17-11-19/h1-8H,9H2
InChIKeyJIABEENURMZTTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylmethane-2,2'-diisocyanate (2,2'-MDI, CAS 2536-05-2): Procurement-Relevant Identity and Isomer Differentiation


Diphenylmethane-2,2'-diisocyanate (2,2'-MDI, CAS 2536-05-2) is the ortho,ortho’-substituted constitutional isomer of the methylene diphenyl diisocyanate (MDI) family, with both NCO groups positioned ortho to the central methylene bridge [1]. It is one of three industrially relevant MDI isomers, the others being 4,4'-MDI (CAS 101-68-8) and 2,4'-MDI (CAS 5873-54-1). Industrial MDI synthesis produces a mixture of these isomers, with 2,2'-MDI typically constituting ≤0.5–5 wt% of the monomeric fraction, making it the least abundant and historically the least commercially exploited isomer [2]. Unlike the symmetrical 4,4'-MDI isomer, which is a solid at room temperature (mp ~38 °C), 2,2'-MDI is a liquid under ambient conditions, a critical physical distinction with direct implications for handling, formulation, and prepolymer processing . The steric environment of the two ortho-NCO groups confers a substantially reduced and differential reactivity profile compared to the para-NCO groups of 4,4'-MDI, which fundamentally alters polyurethane network formation kinetics [3].

Why 2,2'-MDI Cannot Be Replaced by 4,4'-MDI or TDI in Performance-Critical Polyurethane Formulations


Generic substitution of 2,2'-MDI with the commodity isomer 4,4'-MDI or with toluene diisocyanate (TDI) is not scientifically defensible for applications requiring differentiated reactivity, controlled prepolymer rheology, or prolonged aqueous dispersion stability. The two ortho-positioned NCO groups of 2,2'-MDI exhibit intrinsically lower reactivity than the para-NCO groups of 4,4'-MDI—a factor of approximately 4–6× based on kinetic measurements of the analogous 2,4'-MDI system [1]—which translates into altered prepolymer branching, lower exotherm, and reduced risk of runaway viscosity build-up during processing. Furthermore, 2,2'-MDI remains liquid at ambient temperature, whereas pure 4,4'-MDI is a solid that requires heated storage and transfer infrastructure, introducing a distinct operational cost differential [2]. In aqueous polyurethane dispersions, the 2,2'-MDI component contributes to markedly superior storage stability (≥6 months at 20 °C without coagulum or sedimentation) relative to analogous dispersions based solely on 2,4'-MDI or TDI, which are known to suffer from coagulum formation and limited shelf life [3]. These differences are not marginal—they determine whether a formulation is manufacturable, scalable, and fit-for-purpose in demanding coating and adhesive applications [4].

Diphenylmethane-2,2'-diisocyanate (2,2'-MDI): Quantified Differentiation Evidence Against Closest Analogs


Ortho-NCO Reactivity Is 4–6× Lower Than Para-NCO: Kinetic Control Advantage Over 4,4'-MDI

Kinetic analysis of the industrially relevant 2,4'-MDI isomer demonstrates that the para-positioned NCO group is approximately 4 to 6 times more reactive than the ortho-positioned NCO group toward primary and secondary alcohols under uncatalyzed conditions [1]. By class-level inference, this ortho deactivation applies equally to each NCO group of 2,2'-MDI, rendering both isocyanate functions of 2,2'-MDI substantially less reactive than either NCO group of the symmetrical 4,4'-MDI isomer. The kinetic study used a 50:50 blend of 4,4'-MDI and 2,4'-MDI reacted with seven different alcohols (1-propanol, 2-propanol, 1-hexanol, 2-hexanol, 3-hexanol, 1-methoxy-2-propanol, 3-methoxy-1-propanol) in toluene at 80 °C, following pseudo-first-order kinetics monitored by HPLC-PDA [1]. This reduced reactivity enables more controlled, stepwise prepolymer chain extension with lower risk of uncontrolled crosslinking and exotherm runaway compared to 4,4'-MDI [2].

polyurethane prepolymer reaction kinetics isocyanate selectivity

Aqueous PU Dispersion Storage Stability: 6 Months at 20 °C Without Coagulum vs. TDI and 2,4'-MDI Systems

In a direct comparative example within the same patent disclosure (US20090215954A1), a polyurethane dispersion synthesized using a mixture containing 2,2'-MDI (77.9 g 2,2'-MDI + 77.9 g 2,4'-MDI + TDI) demonstrated stability after 6 months of storage at 20 °C with no observable sediment, and maintained an average particle size of 106 nm (by laser correlation spectroscopy) at pH 8.6 and 34% solids content [1]. A second formulation with a different 2,2'-MDI:2,4'-MDI:TDI ratio was stable for 4 months at 20 °C with no sediment and a particle size of 275 nm [1]. In contrast, the patent explicitly states that prior-art dispersions synthesized with only 2,4'-MDI or pure TDI exhibit inadequate storage stability, evidenced by coagulum formation and particle size growth [2]. The specific comparative prior art cited is EP 0 220 000 A2 (2,4'-MDI-based) and EP 0 373 671 A2 (isocyanate mixture-based), both of which failed to deliver coagulum-free storage [2].

aqueous polyurethane dispersion storage stability coating

Liquid Physical State at Ambient Temperature Eliminates Heated Storage and Handling vs. 4,4'-MDI

Pure 4,4'-MDI is a solid at ambient temperature with a melting point of approximately 38–42 °C, requiring heated storage tanks (typically 45–50 °C), heated transfer lines, and temperature-controlled metering equipment throughout the entire supply and processing chain [1]. In contrast, 2,2'-MDI exists as a liquid at room temperature, with predicted boiling point 379.3±35.0 °C and density 1.13±0.1 g/cm³ . This intrinsic liquidity eliminates the risk of solidification in transfer lines, reduces energy consumption for heated storage, and simplifies blending with other liquid isocyanates or polyols at ambient temperature. The practical implication is that 2,2'-MDI can be formulated into ambient-temperature-processable isocyanate mixtures without the operational complexity and capital expenditure required for 4,4'-MDI [2]. When 2,2'-MDI is combined with 4,4'-MDI in a prepolymer formulation, it acts as both a reactive diluent and a liquefying agent that depresses the mixture melting point, preventing unwanted crystallization during storage [2].

formulation handling viscosity physical state

Lower-Boiling Fraction Enabling Distillative Enrichment: 2,2'-MDI Boiling Point vs. 4,4'-MDI

The 2,2'-MDI isomer is reported to be a lower-boiling component compared to the 4,4'-MDI isomer, which enables fractional distillation to produce 2,2'-MDI-enriched streams from crude MDI isomer mixtures [1]. While precise boiling point data for pure 2,2'-MDI are limited to predicted values (379.3±35.0 °C at 760 mmHg ), the INRS toxicological sheet confirms that 2,2'-MDI and 2,4'-MDI are the lower-boiling isomers relative to 4,4'-MDI and can be separated by distillation, albeit with significant difficulty [1]. This boiling point differential is industrially exploited in processes that produce MDI fractions with elevated 2,4'-MDI content (e.g., Desmodur® CQ 2460 M MB with 55±5% 2,4'-MDI and ≤0.8% 2,2'-MDI ) or, conversely, fractions specifically enriched in 2,2'-MDI for specialized prepolymer and dispersion applications [2]. The existence of a predictable boiling point hierarchy among the three MDI isomers provides a physicochemical basis for the procurement of isomer-enriched cuts rather than relying on the crude isomer distribution of ~98:2:0.5 (4,4':2,4':2,2') that emerges from standard aniline-formaldehyde condensation [1].

isomer separation distillation MDI purification

MDI Class-Level Vapor Pressure Advantage Over TDI: ~10⁻⁵ mmHg at Ambient Temperature

All monomeric MDI isomers, including 2,2'-MDI, share an extremely low vapor pressure class characteristic: approximately 1.0 × 10⁻⁵ mmHg at ambient temperature (~25 °C), which is orders of magnitude below that of toluene diisocyanate (TDI) [1]. Specific data for 2,2'-MDI from Landolt-Börnstein vapor pressure tables confirm it belongs to this low-volatility class [2]. By comparison, 2,4-TDI has a vapor pressure of approximately 0.01 mmHg at 25 °C—roughly 1,000-fold higher than the MDI isomer class . This differential has direct regulatory and workplace safety consequences: MDI-based systems require less stringent engineering controls for airborne isocyanate exposure than TDI-based systems, and in many jurisdictions, MDI is preferred for applications where worker exposure risk must be minimized. The INRS toxicological sheet further notes that MDI's low vapor pressure is a key reason for its widespread industrial adoption over TDI in spray-foam insulation and large-surface-area coating applications [3].

vapor pressure industrial hygiene isocyanate exposure

Enabling Sports Flooring Elastic Layers: NCO Content Control in 2,2'-MDI-Based Prepolymer Mixtures vs. 4,4'-MDI Alone

EP 2262842 B1 discloses that isocyanate mixtures specifically based on 2,2'-MDI can be formulated with an NCO content of 2–22 wt% (preferably 4–17 wt%), comprising (a) NCO prepolymers with NCO content 1.5–18 wt% and (b) monomeric 2,2'-MDI at 1–40 wt% (preferably 2–25 wt%, most preferably 3–15 wt%) based on the total isocyanate mixture [1]. These 2,2'-MDI-based mixtures are explicitly claimed for the production of elastic layers for sports flooring [1]. The key differential advantage over pure 4,4'-MDI-based systems is that 4,4'-MDI, with its symmetrical, equally reactive NCO groups, tends to produce prepolymers with higher free monomer content and broader molecular weight distribution when comparable stoichiometric ratios are employed, compromising the balance of elasticity and mechanical integrity required for sports surfaces [2]. The reduced and more uniform reactivity of 2,2'-MDI's ortho-NCO groups enables tighter control over prepolymer architecture and free monomer content without resorting to energy-intensive thin-film evaporation for monomer removal [2]. The patent explicitly states that the invention addresses the need to find applications for the industrially produced but historically underutilized 2,2'-MDI isomer, and that the resulting products exhibit no deterioration—and preferably an improvement—in processing and mechanical properties versus the state of the art [2].

sports flooring elastic layer isocyanate prepolymer

Diphenylmethane-2,2'-diisocyanate (2,2'-MDI): Evidence-Backed Procurement Scenarios for Research and Industry


Aqueous Polyurethane Coatings Requiring ≥6-Month Ambient Storage Stability Without Coagulum

Formulators developing waterborne PU coatings for wood, automotive interior, or flexible packaging where multi-month warehouse storage is mandatory should specify 2,2'-MDI as a co-monomer in the isocyanate component. Direct patent evidence demonstrates ≥6 months stability at 20 °C with zero sediment formation and particle sizes as low as 106 nm, whereas 2,4'-MDI-only and TDI-only aqueous dispersions fail on coagulum formation [1]. The 2,2'-MDI component provides this stability without sacrificing solvent and water resistance compared to TDI benchmarks [2].

Low-Free-Monomer MDI Prepolymers for High-Performance Elastomers and Adhesives

Processors of cast polyurethane elastomers and reactive hot-melt adhesives who require prepolymers with <2 wt% free MDI monomer—for regulatory compliance (REACH, OSHA) or end-use safety (food contact, medical device assembly)—should procure 2,2'-MDI-containing isocyanate mixtures. The intrinsically lower ortho-NCO reactivity (4–6× vs. para-NCO [3]) enables prepolymerization with narrower molecular weight distribution and reduced residual monomer without thin-film evaporation. Patent claims specify monomeric 2,2'-MDI levels as low as 1 wt% in the final isocyanate mixture [4].

Ambient-Temperature-Processable MDI Systems Eliminating Heated Storage Infrastructure

Manufacturers operating in regions with high energy costs or facilities without heated bulk storage should select 2,2'-MDI-enriched isocyanate blends over pure 4,4'-MDI. Unlike 4,4'-MDI, which requires storage at 45–50 °C (mp ~38–42 °C), 2,2'-MDI is liquid at ambient temperature [5]. Blends containing 2,2'-MDI remain pumpable and processable at 20–25 °C, eliminating heated tank farms, heat-traced piping, and associated energy expenditure [6].

Sports and Recreational Flooring Elastic Layers with Controlled Curing Profiles

Sports flooring installers and system houses formulating elastic layers for running tracks, multi-purpose courts, and playground surfaces should specify 2,2'-MDI-based prepolymer mixtures as claimed in EP 2262842 B1 [7]. The controlled NCO content (2–22 wt%) and defined monomeric 2,2'-MDI content (1–40 wt%) enable predictable open time and cure rate under variable outdoor application conditions, while delivering the required balance of elasticity and mechanical resilience essential for athletic performance and injury prevention [7].

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